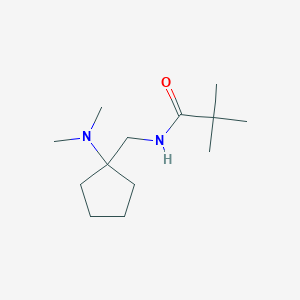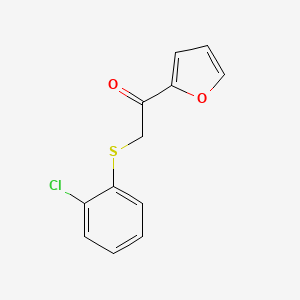
2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thioether linkage, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one typically involves the reaction of 2-chlorothiophenol with 2-furylmethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thioether bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its thioether linkage and furan ring may enable it to interact with proteins involved in oxidative stress or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((2-Methylphenyl)thio)-1-(furan-2-yl)ethan-1-one
- 2-((2-Nitrophenyl)thio)-1-(furan-2-yl)ethan-1-one
Uniqueness
2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H9ClO2S |
|---|---|
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)sulfanyl-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H9ClO2S/c13-9-4-1-2-6-12(9)16-8-10(14)11-5-3-7-15-11/h1-7H,8H2 |
Clé InChI |
CAIJMQVNCIGSRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)SCC(=O)C2=CC=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


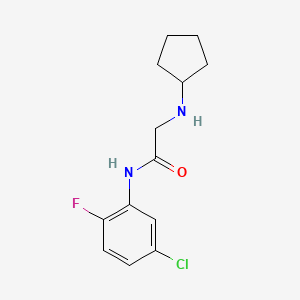

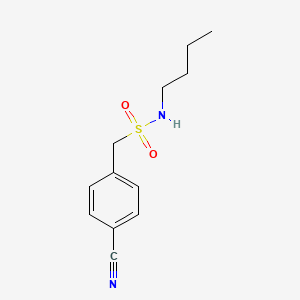
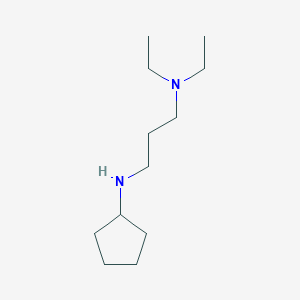
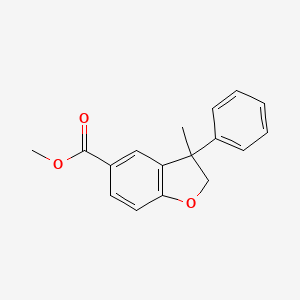
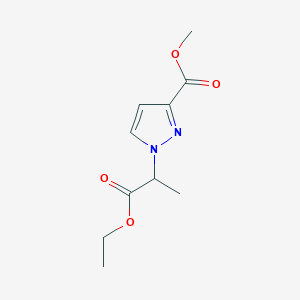
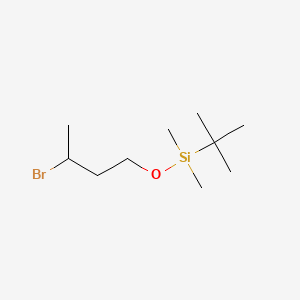
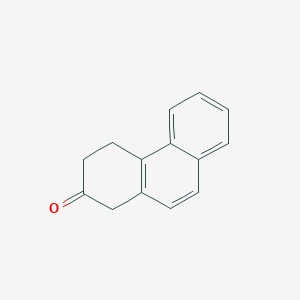
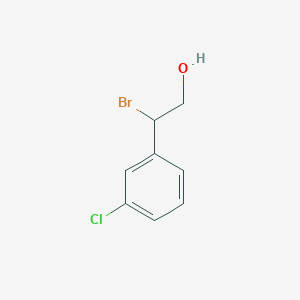
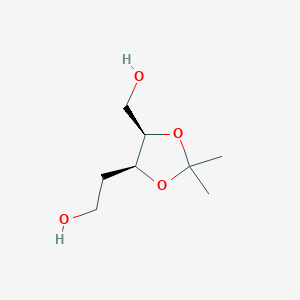

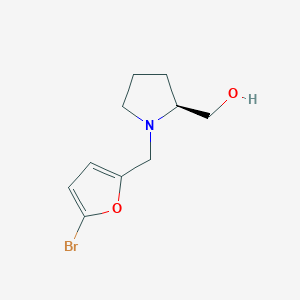
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
